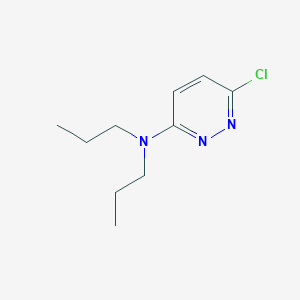

6-chloro-N,N-dipropylpyridazin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N,N-dipropylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClN3/c1-3-7-14(8-4-2)10-6-5-9(11)12-13-10/h5-6H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEJDUWJJNSRKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=NN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598168 | |

| Record name | 6-Chloro-N,N-dipropylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66346-86-9 | |

| Record name | 6-Chloro-N,N-dipropyl-3-pyridazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66346-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N,N-dipropylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Chloro N,n Dipropylpyridazin 3 Amine and Analogues

Conventional Synthetic Approaches to Pyridazine (B1198779) Amine Derivatives

Traditional methods for synthesizing pyridazine amines often involve a stepwise approach, beginning with the construction of a key intermediate followed by its functionalization.

Synthesis of the 3-Amino-6-chloropyridazine (B20888) Core

The precursor 3-amino-6-chloropyridazine is a fundamental building block for the synthesis of the target compound. A common and established method for its preparation involves the selective mono-amination of 3,6-dichloropyridazine (B152260). This reaction is typically performed by treating 3,6-dichloropyridazine with ammonia (B1221849), often in the form of aqueous ammonia (ammonia water) or ammonia dissolved in a suitable solvent like ethanol. google.com

The process generally involves heating the reactants at elevated temperatures, ranging from 30-180 °C, for several hours to facilitate the nucleophilic aromatic substitution of one chlorine atom. google.com The choice of solvent can include methanol (B129727), ethanol, acetonitrile (B52724), or water. google.com Following the reaction, purification steps such as recrystallization or column chromatography are employed to isolate the pure 3-amino-6-chloropyridazine. google.com The inherent reactivity of the starting material allows for a chemoselective substitution, yielding the mono-amino product as the major component under controlled conditions. jofamericanscience.org

Amine Functionalization Strategies on the Pyridazine Scaffold (e.g., N,N-dialkylation)

Once the 3-amino-6-chloropyridazine core is obtained, the next step towards synthesizing 6-chloro-N,N-dipropylpyridazin-3-amine is the functionalization of the primary amino group. The target modification is an N,N-dialkylation, which introduces two propyl groups onto the nitrogen atom.

This transformation is conventionally achieved by reacting the aminopyridazine with an alkylating agent, such as a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane), in the presence of a base. The base, such as potassium carbonate or sodium hydride, serves to deprotonate the amine, increasing its nucleophilicity and facilitating the substitution reaction. The process is typically carried out in a suitable organic solvent. A challenge in this step is controlling the degree of alkylation to prevent the formation of quaternary ammonium (B1175870) salts and to ensure the desired dialkylated product is obtained. Sequential mono-alkylation strategies can also be employed for controlled dialkylation. researchgate.net

Modern Synthetic Techniques for Enhanced Efficiency and Yield

To overcome the limitations of conventional methods, such as long reaction times and moderate yields, modern synthetic techniques have been increasingly applied to pyridazine chemistry.

Microwave-Assisted Synthesis in Pyridazine Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. biotage.com In pyridazine chemistry, microwave irradiation has been shown to significantly reduce reaction times, often from hours to minutes, while improving product yields. mdpi.commdpi.comnih.gov

This technique has been successfully applied to the synthesis of the 3-amino-6-chloropyridazine precursor itself. By heating 3,6-dichloropyridazine with an ammonium hydroxide (B78521) solution in a sealed vessel within a microwave reactor, the reaction time can be reduced to as little as 30 minutes, achieving high yields of the desired product. rsc.org Similarly, the synthesis of various aminopyrimidine and other heterocyclic derivatives has been shown to be more efficient under microwave conditions. nanobioletters.com The rapid and uniform heating provided by microwaves often leads to cleaner reactions with fewer side products, simplifying purification. mdpi.com

| Reaction Step | Conventional Heating | Microwave-Assisted Heating | Key Advantage of Microwave |

| Synthesis of 3-amino-6-chloropyridazine | 5-26 hours at 30-180 °C google.com | 30 minutes at 120 °C rsc.org | Drastic reduction in reaction time |

| General Heterocycle Synthesis | 2-3 hours mdpi.com | A few minutes mdpi.com | Increased efficiency and yield |

Palladium-Catalyzed Cross-Coupling Reactions for Pyridazine Derivatization

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in organic synthesis. These methods offer high efficiency and functional group tolerance for modifying the pyridazine scaffold.

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds by coupling an amine with an aryl halide or sulfonate. wikipedia.orgorganic-chemistry.orglibretexts.org In the context of synthesizing this compound analogues, the Buchwald-Hartwig amination could be employed to directly couple dipropylamine (B117675) with 3,6-dichloropyridazine. This approach requires a palladium catalyst, a suitable phosphine (B1218219) ligand (such as those from the Buchwald or Hartwig groups), and a base. wiley.comorganic-chemistry.org This method can be advantageous by potentially reducing the number of synthetic steps compared to the conventional approach of first forming the primary amine and then alkylating it.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is particularly useful for synthesizing analogues of the target compound where the chlorine atom at the 6-position is replaced by an aryl or other carbon-based group. For instance, 3-amino-6-chloropyridazine can be coupled with various arylboronic acids under Suzuki conditions to produce a library of 3-amino-6-arylpyridazines. researchgate.netnih.gov These intermediates can then be further functionalized, for example, by N,N-dialkylation of the amino group. The reaction is often efficient and tolerates a wide range of functional groups. researchgate.net

| Cross-Coupling Reaction | Bond Formed | Typical Reactants on Pyridazine Scaffold | Purpose in Synthesis |

| Buchwald-Hartwig Amination | Carbon-Nitrogen (C-N) | Chloropyridazine + Amine | Direct amination of the pyridazine ring |

| Suzuki Coupling | Carbon-Carbon (C-C) | Chloropyridazine + Boronic Acid | Introduction of aryl/alkyl groups |

Chemo- and Regioselective Synthesis Considerations in Forming this compound

Achieving selectivity is a critical aspect of synthesizing complex molecules like this compound, ensuring that reactions occur at the intended position and functional group.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. A key example in this synthesis is the initial amination of 3,6-dichloropyridazine. While the molecule has two identical chlorine atoms, careful control of reaction conditions, such as using a limited amount of the aminating agent (ammonia), allows for the preferential formation of the mono-substituted product, 3-amino-6-chloropyridazine, over the di-substituted product. jofamericanscience.org This selectivity is crucial for obtaining the necessary intermediate for subsequent functionalization.

Regioselectivity , or control over the position of a reaction, is also vital. During the N,N-dialkylation of 3-amino-6-chloropyridazine, the alkylating agent (e.g., propyl bromide) must react with the exocyclic amino group at the C3 position rather than the nitrogen atoms within the pyridazine ring (N1 or N2). The exocyclic primary amine is generally more nucleophilic than the ring nitrogens, whose lone pairs contribute to the aromatic system. This inherent difference in reactivity typically directs the alkylation to the desired amino group. However, reaction conditions must be optimized to prevent undesired side reactions, such as alkylation at the ring nitrogens, which can sometimes occur, especially under harsh conditions. google.comnih.gov In palladium-catalyzed reactions, the choice of ligand can also play a critical role in determining which site of a polyhalogenated heterocycle reacts. researchgate.net

Control of Substitution Patterns on the Pyridazine Ring

The regiochemical outcome of reactions on the pyridazine ring is dictated by its electron-deficient nature, a consequence of the two adjacent nitrogen atoms. This property makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogens (C3 and C6), while making electrophilic substitution challenging. blumberginstitute.orglibretexts.org Synthetic strategies leverage this inherent reactivity to control the placement of substituents.

A predominant strategy for synthesizing 3-amino-6-chloropyridazine, the direct precursor to the title compound, begins with the commercially available 3,6-dichloropyridazine. researchgate.net This starting material is highly activated towards nucleophilic aromatic substitution (SNAr). libretexts.orgnih.gov By carefully controlling reaction conditions, one chlorine atom can be selectively displaced by an amine source, typically ammonia, to yield the desired intermediate. google.comgoogle.com This monosubstitution is feasible due to the deactivating effect of the newly introduced amino group on the remaining chloro-substituted carbon, which tempers its reactivity towards a second substitution. A patented method describes the reaction of 3,6-dichloropyridazine with an ammonia solution in a solvent like methanol at elevated temperatures to achieve this transformation. google.comchemicalbook.com

Table 1: Representative Synthesis of 3-Amino-6-chloropyridazine via Nucleophilic Aromatic Substitution

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,6-Dichloropyridazine | 2.0 M Ammonia | Methanol | 130 | 96 | 61 | chemicalbook.com |

| 3,6-Dichloropyridazine | Ammonia Water | Water/DMF | 30-180 | 5-26 | up to 90 | google.com |

Once the 3-amino-6-chloro scaffold is secured, the remaining chlorine atom at the C6 position serves as a versatile handle for introducing further diversity to create analogues. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. nih.gov For instance, the Suzuki-Miyaura coupling can be employed to react the 6-chloro position with various aryl or heteroaryl boronic acids, thereby generating a library of 6-aryl-3-aminopyridazine analogues. researchgate.net This demonstrates a sequential and controlled approach to building complex substitution patterns on the pyridazine core.

Alternative strategies for constructing the pyridazine ring itself offer inherent control over substitution patterns from the outset. Cycloaddition reactions, such as the inverse-electron-demand Diels-Alder reaction between 1,2,4,5-tetrazines and appropriate dienophiles, can produce highly substituted pyridazines with excellent regioselectivity. rsc.orgrsc.orgelsevierpure.com Similarly, the classical condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) provides a fundamental route to the pyridazine core, where the substituents on the dicarbonyl precursor dictate the final substitution pattern on the heterocycle. organic-chemistry.org

Strategies for N-Alkyl Substitution on the Amino Moiety

With the 3-amino-6-chloropyridazine intermediate in hand, the final step towards the target compound is the introduction of two propyl groups onto the exocyclic amino group. The choice of N-alkylation strategy is critical to avoid common pitfalls such as over-alkylation and to ensure a high yield of the desired tertiary amine.

Reductive Amination

Reductive amination is a highly effective and widely used method for the controlled alkylation of amines. wikipedia.org This process involves the reaction of the primary amine (3-amino-6-chloropyridazine) with two equivalents of an aldehyde (propanal) to form an intermediate imine (and subsequently an enamine or iminium ion), which is then reduced in situ to the corresponding tertiary amine. youtube.commasterorganicchemistry.com The reaction is typically performed as a one-pot procedure. wikipedia.org

A key advantage of reductive amination is the use of mild reducing agents that are selective for the iminium ion over the starting aldehyde. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common reagents for this transformation because their moderate reactivity prevents the premature reduction of the carbonyl compound. youtube.commasterorganicchemistry.com This method avoids the issue of over-alkylation that can plague direct alkylation strategies, as the imine formation is the primary pathway for introducing the alkyl groups before a final, irreversible reduction step. masterorganicchemistry.com Sequential application of reductive amination with different aldehydes can also be used to synthesize unsymmetrical tertiary amines. masterorganicchemistry.com

Table 2: General Scheme for N,N-Dipropylation via Reductive Amination

| Amine Substrate | Aldehyde | Reducing Agent | Typical Conditions | Product | Reference |

| 3-Amino-6-chloropyridazine | Propanal (2 eq.) | NaBH₃CN or NaBH(OAc)₃ | Weakly acidic (e.g., AcOH), various solvents (e.g., MeOH, DCE) | This compound | wikipedia.orgmasterorganicchemistry.com |

Direct N-Alkylation

Catalytic N-Alkylation

More advanced and sustainable methods involve the catalytic N-alkylation of amines using alcohols as the alkylating agents, a process often referred to as the "borrowing hydrogen" methodology. nih.gov In this approach, a catalyst (often based on iridium or ruthenium) temporarily oxidizes the alcohol (e.g., propanol) to the corresponding aldehyde (propanal). This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the "borrowed" hydrogen to reduce the intermediate imine. The only byproduct of this process is water, making it a green and atom-economical alternative. nih.gov While highly effective, this method requires specific catalysts and conditions.

Biological Target Identification and Engagement Studies for 6 Chloro N,n Dipropylpyridazin 3 Amine

Mechanistic Investigations of Biological Activities of Pyridazine (B1198779) Amines

The biological activities of pyridazine amines are diverse, stemming from the core heterocycle's ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for molecular recognition at a target site. nih.govblumberginstitute.org Mechanistic studies aim to elucidate how these compounds exert their effects at a molecular level, typically by investigating their interactions with specific proteins like enzymes or receptors.

Pyridazine derivatives have been extensively studied as inhibitors of various enzymes, particularly kinases, which are pivotal in cellular signaling pathways. The 3-aminopyridazine (B1208633) core, for instance, is a key element in deucravacitinib, an allosteric inhibitor of tyrosine kinase 2 (TYK2). nih.gov The design of such inhibitors often leverages the pyridazine scaffold to correctly orient pharmacophoric groups within the enzyme's active or allosteric sites.

Research into other pyridazine derivatives has demonstrated potent inhibitory activity against different kinases and enzymes:

JNK1 Inhibition: A series of 3,6-disubstituted pyridazine derivatives were designed and evaluated as anticancer candidates, with their mechanism linked to the inhibition of the JNK1 pathway. acs.org

Cathepsin Inhibition: Certain pyridazine-based compounds have shown inhibitory effects on enzymes like Cathepsin S (Cat S) and Cathepsin L (Cat L). nih.gov

NAMPT Inhibition: In the development of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors for cancer therapy, a pyridazine-containing compound was found to retain potent NAMPT inhibition while reducing off-target effects on cytochrome P450 enzymes compared to its pyridine (B92270) analog. nih.gov

These studies underscore the versatility of the pyridazine scaffold in designing selective enzyme inhibitors. The specific substitutions on the pyridazine ring are critical in determining the potency and selectivity of the inhibition.

| Compound Class | Target Enzyme | Biological Context |

| 3,6-Disubstituted Pyridazines | JNK1 | Anticancer |

| 3-Aminopyridazine Derivatives | Tyrosine Kinase 2 (TYK2) | Autoimmune Disease |

| Pyridazine Homologs | NAMPT | Anticancer |

| Isomeric Pyridazines | Cathepsin S, L | Various |

Beyond enzyme inhibition, pyridazine-containing molecules have been developed as modulators of various cell surface and nuclear receptors. The unique electronic properties of the pyridazine ring can be crucial for binding to receptor pockets and inducing a conformational change that either activates or inhibits receptor signaling. nih.gov

Notable examples of receptor modulation by pyridazine derivatives include:

GnRH Receptor Antagonism: The approved drug relugolix, which features a 3-aminopyridazine core, functions as a non-peptidic antagonist of the human gonadotropin-releasing hormone (GnRH) receptor. nih.gov

GABA-A Receptor Modulation: Pyridazine derivatives have been investigated as selective inverse agonists for the γ-aminobutyric acid-A (GABA-A) α5 receptor, with potential applications as cognition enhancers. nih.gov

Acetylcholine (B1216132) Muscarinic Receptor: Some pyridazine analogs have been screened for their potential as muscle relaxants through interaction with the acetylcholine muscarinic receptor. researchgate.net

This profiling reveals the capacity of the pyridazine scaffold to serve as a foundation for developing potent and selective receptor modulators for a wide range of therapeutic areas.

| Compound Class | Target Receptor | Modulatory Effect |

| 3-Aminopyridazine Derivatives | GnRH Receptor | Antagonist |

| Substituted Pyridazines | GABA-A α5 Receptor | Inverse Agonist |

| Pyridazine Analogs | Acetylcholine Muscarinic Receptor | Antagonist (putative) |

Advanced Target Engagement Methodologies in Cellular Systems

Confirming that a compound interacts with its intended target within the complex environment of a living cell is a critical step in drug development. Advanced biophysical and cell-based assays are employed to provide direct evidence of target engagement and to understand the downstream consequences of this interaction.

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying drug-target engagement in intact cells and tissues. nih.govcetsa.org The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein. nih.gov When a drug binds to its protein target, the resulting complex is often more resistant to heat-induced denaturation than the unbound protein. nih.gov

The CETSA workflow typically involves:

Treating intact cells with the compound of interest (e.g., 6-chloro-N,N-dipropylpyridazin-3-amine).

Heating the cell lysates to a range of temperatures.

Cooling the samples and separating the soluble, non-denatured proteins from the aggregated, denatured proteins.

Quantifying the amount of soluble target protein remaining at each temperature using methods like Western blotting or mass spectrometry.

A shift in the melting curve of the target protein to a higher temperature in the presence of the compound provides direct evidence of target engagement. scilifelab.se This technique is invaluable as it does not require modification of the compound and assesses target interaction in a physiologically relevant context. nih.govrsc.org

Reporter gene assays are widely used to measure the modulation of a specific biological pathway by a compound. nih.gov These assays are designed to monitor the activity of a transcription factor that is regulated by the signaling pathway of interest. youtube.com The core component is a reporter gene, which consists of a transcriptional response element that controls the expression of a readily detectable protein, such as luciferase or β-lactamase. nih.govyoutube.com

To study a pyridazine compound, a reporter gene assay could be configured as follows:

Cells are engineered to contain a construct where a response element for a specific pathway (e.g., NF-κB) drives the expression of a luciferase gene.

These cells are then treated with the pyridazine compound.

If the compound modulates the pathway, it will alter the activity of the corresponding transcription factor.

This change in transcription factor activity leads to a measurable increase or decrease in the expression of the luciferase reporter protein, detected via a luminescent signal. nih.gov

These assays provide a functional readout of the compound's activity on an entire signaling cascade, offering insights into its mechanism of action downstream of the initial target engagement. youtube.com

| Assay Component | Description | Purpose |

| Cell Line | Selected based on the expression of the target pathway. | Provides the biological context for the assay. |

| Reporter Construct | A plasmid containing a pathway-specific response element fused to a reporter gene (e.g., luciferase). | Links pathway activation to a measurable output. |

| Pyridazine Compound | The test article (e.g., this compound). | The potential modulator of the signaling pathway. |

| Detection Reagent | A substrate for the reporter enzyme (e.g., luciferin). | Generates a quantifiable signal (light, color). |

Screening Strategies for Novel Biological Activities of this compound

The discovery of novel biological activities for a specific compound like this compound relies on systematic screening strategies. These can range from broad, unbiased phenotypic screens to more focused, target-based approaches. A comprehensive screening cascade is often employed to identify and validate new therapeutic applications.

A hypothetical screening cascade might include:

High-Throughput Phenotypic Screening: The compound would be tested against a large panel of diverse human cell lines (such as the NCI-60 panel) to identify any significant anti-proliferative or cytotoxic effects. acs.org This unbiased approach can uncover unexpected activities without a preconceived target.

Target-Based Screening: If a putative target class is suspected based on the compound's structure (e.g., kinases, GPCRs), it would be screened against a panel of relevant purified enzymes or receptors. This helps to identify direct molecular targets.

Secondary Assays: Hits from the primary screens would be subjected to secondary assays for confirmation and validation. This could include dose-response studies to determine potency (IC50 or EC50 values) and orthogonal assays (e.g., using a different technology to measure the same endpoint) to rule out artifacts.

Mechanism of Action Studies: For validated hits, further mechanistic studies would be initiated. This would involve techniques like CETSA to confirm target engagement in cells and reporter gene assays to understand the impact on cellular pathways.

This tiered approach allows for the efficient identification and validation of novel biological activities, progressing from broad screening to in-depth mechanistic understanding.

High-Throughput Screening (HTS) Approaches for Bioactive Identification

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target. This approach is a cornerstone of modern pharmacology, enabling the identification of "hit" compounds that can be further optimized into lead drug candidates.

In a typical HTS campaign for a compound like this compound, the molecule would be part of a larger chemical library. This library would be screened against a purified protein target (e.g., an enzyme or receptor) or a specific cellular pathway. The primary goal is to identify compounds that modulate the activity of the target in a desired manner, such as inhibition or activation.

Key components of an HTS assay include:

A robust assay: The biological test must be sensitive, reproducible, and suitable for automation. Common assay formats include fluorescence, luminescence, and absorbance-based readouts.

A chemical library: A diverse collection of small molecules is required to maximize the chances of finding a hit.

Automation: Robotic systems are used to handle the large number of plates and liquid transfers required to screen thousands or even millions of compounds.

Data analysis: Sophisticated software is needed to process the large volumes of data generated and to identify statistically significant hits.

A hypothetical HTS workflow for this compound might involve the steps detailed in the table below.

| Step | Description |

| Assay Development | A biochemical or cell-based assay is developed and optimized for the target of interest. This includes selecting appropriate reagents, determining optimal concentrations, and ensuring the assay is robust and reproducible in a high-throughput format. |

| Library Screening | The chemical library containing this compound is screened against the target using the developed assay. This is typically performed in 384- or 1536-well plates to maximize throughput. |

| Hit Identification | Data from the primary screen is analyzed to identify compounds that exhibit activity above a predefined threshold. These initial "hits" are then subjected to further confirmation and validation. |

| Hit Confirmation | The activity of the primary hits is confirmed by re-testing them in the same assay. This step helps to eliminate false positives. |

| Dose-Response Analysis | Confirmed hits are then tested at multiple concentrations to determine their potency (e.g., IC50 or EC50 values). This provides a quantitative measure of the compound's activity. |

| Secondary Assays | Hits are further characterized in secondary assays to confirm their mechanism of action and to assess their selectivity against related targets. |

Phenotypic Screening for Unbiased Target Discovery

In contrast to target-based HTS, phenotypic screening takes an unbiased approach to drug discovery. Instead of screening for activity against a specific molecular target, compounds are tested for their ability to produce a desired change in the phenotype of a cell or organism. This approach has the advantage of identifying compounds that work through novel mechanisms of action and can be particularly useful for complex diseases where the optimal drug target is unknown.

For a compound like this compound, a phenotypic screen could involve treating a disease-relevant cell line with the compound and then monitoring for changes in a specific cellular characteristic. This could be anything from cell viability and proliferation to the expression of a particular biomarker or a change in cellular morphology.

The general workflow for a phenotypic screen is as follows:

Model System Development: A cellular or organismal model that recapitulates some aspect of the disease of interest is established.

Assay Development: An assay is developed to quantify the desired phenotypic change. High-content imaging is a powerful tool for phenotypic screening, as it allows for the simultaneous measurement of multiple cellular parameters.

Compound Screening: The chemical library is screened in the phenotypic assay.

Hit Identification and Confirmation: Compounds that produce the desired phenotype are identified and confirmed.

Target Deconvolution: A significant challenge in phenotypic screening is identifying the molecular target responsible for the observed phenotype. This process, known as target deconvolution, can involve a variety of techniques, including affinity chromatography, expression profiling, and genetic methods.

A hypothetical phenotypic screening cascade for this compound is outlined in the table below.

| Stage | Description |

| Primary Screen | This compound and other library compounds are tested in a primary phenotypic assay (e.g., a cell viability assay in a cancer cell line). |

| Hit Validation | Active compounds are re-tested to confirm their activity and to generate dose-response curves. |

| Secondary Phenotypic Assays | Confirmed hits are tested in a battery of secondary assays to further characterize their phenotypic effects and to rule out non-specific cytotoxicity. |

| Target Identification | A variety of methods are employed to identify the molecular target(s) of the most promising hits. This may include affinity-based methods, genetic approaches (e.g., shRNA or CRISPR screening), or computational predictions. |

| Target Validation | Once a putative target is identified, further experiments are conducted to confirm that it is indeed responsible for the observed phenotype. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidating Key Pharmacophoric Features of 6-chloro-N,N-dipropylpyridazin-3-amine

A pharmacophore model helps to identify the essential structural features of a molecule responsible for its biological activity. For this compound, the N,N-dipropylamino moiety and the chloropyridazine core are the two primary components that dictate its interaction with biological targets.

Influence of the Chloropyridazine Core on Bioactivity

The chloropyridazine core serves as a rigid scaffold that properly orients the N,N-dipropylamino group for optimal interaction with its biological target. The pyridazine (B1198779) ring itself, being an aromatic heterocycle, can participate in π-π stacking interactions with aromatic amino acid residues in the binding pocket.

Rational Design Strategies for Analogues and Bioisosteres of this compound

Based on the understanding of the key pharmacophoric features, rational design strategies can be employed to create analogs and bioisosteres of this compound with improved therapeutic profiles.

Systematic Modification of the N-Alkyl Substituents (e.g., N,N-dimethyl, N,N-diethyl, N,N-dipropyl, etc.)

A systematic modification of the N-alkyl substituents is a common strategy to probe the steric and electronic requirements of the binding pocket. By synthesizing and evaluating a series of analogs with varying alkyl chain lengths (e.g., methyl, ethyl, propyl) and branching, researchers can determine the optimal size and shape for the substituent to maximize biological activity.

For instance, a larger alkyl group like dipropyl might be necessary to fill a hydrophobic pocket, while in other cases, a smaller group like dimethyl might be preferred to avoid steric clashes. The electronic effects of the alkyl groups also play a role, as they can influence the basicity of the amino nitrogen and its ability to form hydrogen bonds.

Below is a hypothetical data table illustrating how the biological activity might change with systematic modification of the N-alkyl substituents.

| Compound | R1 | R2 | Biological Activity (IC50, nM) |

| 1 | Methyl | Methyl | 150 |

| 2 | Ethyl | Ethyl | 75 |

| 3 | Propyl | Propyl | 25 |

| 4 | Isopropyl | Isopropyl | 200 |

| 5 | Butyl | Butyl | 50 |

Note: The data in this table is illustrative and intended to demonstrate the concept of systematic modification. Actual values would be determined through experimental testing.

Pyridazine Ring Modifications and Substituent Effects on Biological Activity

Modifications to the pyridazine ring itself can have a profound impact on the biological activity of the compound. This can involve changing the position of the nitrogen atoms within the ring to create isomeric scaffolds like pyrimidine (B1678525) or pyrazine, which can alter the geometry and electronic properties of the molecule.

Furthermore, the nature and position of substituents on the pyridazine ring can be varied. For example, replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with other electron-withdrawing or electron-donating groups can fine-tune the electronic character of the ring and its interactions with the target. The introduction of additional substituents at other positions on the ring can also be explored to probe for additional binding interactions.

Bioisosteric Replacements for Enhanced Target Affinity and Selectivity

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in drug design. For this compound, both the chloropyridazine core and the N,N-dipropylamino moiety can be subjected to bioisosteric replacement to improve target affinity, selectivity, and pharmacokinetic properties.

The pyridazine ring, for example, could be replaced by other heterocyclic rings such as pyrazole, triazole, or even non-aromatic rings, to explore different spatial arrangements and interaction patterns. In some cases, replacing a pyridine (B92270) with a pyridazine has been shown to decrease affinity for certain receptors. The choice of the bioisosteric replacement depends on the specific requirements of the target and the desired therapeutic outcome.

Similarly, the N,N-dipropylamino group could be replaced with other functionalities that can mimic its size, shape, and hydrogen bonding capabilities, such as a piperidine (B6355638) or a morpholine (B109124) ring. These modifications can lead to compounds with improved properties, such as enhanced solubility or reduced metabolic liability.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used extensively in drug discovery to predict the biological activity of chemical compounds based on their molecular structures. nih.govresearchgate.net These models establish a mathematical correlation between the physicochemical properties of a group of molecules and their activities, which can guide the design of new, more potent therapeutic agents. nih.govtandfonline.com While specific QSAR models for this compound are not detailed in published literature, extensive research on pyridazine derivatives and other nitrogen-containing heterocyclic compounds provides a strong framework for understanding how these models are developed and which molecular features are critical for their biological efficacy.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model is a systematic process that involves several key stages. tandfonline.com It begins with the selection of a dataset of compounds, in this case, a series of pyridazine derivatives, with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition). tandfonline.com For each molecule in the series, a wide array of numerical parameters known as "molecular descriptors" are calculated. rjptonline.org These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. rjptonline.org

Once the dataset and descriptors are prepared, statistical techniques are employed to build a mathematical model that links the descriptors to the observed biological activity. tandfonline.com Common methods used for developing QSAR models for heterocyclic compounds include:

Multiple Linear Regression (MLR): This is a straightforward statistical method used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). nih.govresearchgate.netmdpi.com The resulting model is an equation that can be easily interpreted to understand the influence of each descriptor. youtube.com

Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large or when descriptors are correlated with each other. researchgate.net

Machine Learning Algorithms: More advanced methods like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity, often leading to more robust and accurate predictive models. researchgate.netsemanticscholar.org

The final step is rigorous validation to ensure the model's predictive power. mdpi.com This is typically done by splitting the initial dataset into a "training set" to build the model and a "test set" of compounds that the model has not seen before to evaluate its performance. tandfonline.commdpi.com A well-validated QSAR model can then be used for the virtual screening of large chemical libraries to identify novel pyridazine derivatives with potentially high biological activity, thereby prioritizing compounds for synthesis and experimental testing. researchgate.net

| Compound ID | Structure (R-group variation) | LogP (Hydrophobicity) | TPSA (Ų) (Polarity) | Dipole Moment (Debye) | Observed Activity (IC₅₀, µM) |

|---|---|---|---|---|---|

| PDZ-1 | -H | 1.5 | 45.5 | 3.8 | 10.2 |

| PDZ-2 | -CH₃ | 2.0 | 45.5 | 3.9 | 8.5 |

| PDZ-3 | -Cl | 2.2 | 45.5 | 2.5 | 5.1 |

| PDZ-4 | -OCH₃ | 1.4 | 54.8 | 4.5 | 12.8 |

| PDZ-5 | -NO₂ | 1.6 | 88.5 | 1.5 | 2.5 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound or its specific analogs.

Identification of Physicochemical Descriptors Correlated with Efficacy

The utility of a QSAR model lies not only in its predictive ability but also in the insights it provides into the Structure-Activity Relationships (SAR). nih.gov By identifying which molecular descriptors have the most significant impact on biological activity, researchers can understand the key features required for a molecule to be effective. For pyridazine and related nitrogen heterocycles, several classes of descriptors have been shown to be important. semanticscholar.orgnih.govblumberginstitute.org

Hydrophobicity/Lipophilicity: Often quantified by the partition coefficient (logP), this descriptor is crucial for a molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. nih.govresearchgate.net For many series of compounds, an optimal range of lipophilicity is required for good activity. researchgate.net

Electronic Properties: These descriptors reflect how electrons are distributed within the molecule. The pyridazine ring's inherent high dipole moment and the presence of two adjacent nitrogen atoms create a distinct electronic profile that is critical for molecular recognition, particularly through dipole-dipole and hydrogen bonding interactions. nih.govblumberginstitute.orgnih.gov Specific electronic descriptors include dipole moment, charges on individual atoms (especially the nitrogen atoms), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). semanticscholar.org

Steric/Topological Properties: These descriptors relate to the size and shape of the molecule. They include parameters like molecular weight, molar volume, and topological polar surface area (TPSA). semanticscholar.orgnih.gov TPSA is a good predictor of a molecule's ability to permeate cell membranes and is a commonly used descriptor in drug design. nih.gov

Hydrogen Bonding Capacity: The two nitrogen atoms in the pyridazine ring are strong hydrogen bond acceptors, a property that is vital for specific interactions with biological targets like enzymes or receptors. nih.govnih.gov Descriptors that quantify the number of hydrogen bond donors and acceptors are often included in QSAR models.

Studies on pyrazines, which are structurally similar to pyridazines, have successfully used descriptors such as hydration energy, molar refractivity, and polarizability to model biological activity. semanticscholar.org A QSAR study on pyridazinone derivatives identified the energy gap between HOMO and LUMO (ΔE) and logP as key factors influencing fungicidal activity. researchgate.net

| Descriptor Class | Specific Descriptor | Typical Influence on Efficacy | Rationale |

|---|---|---|---|

| Electronic | High Dipole Moment | Positive | Enhances π-π stacking and dipole-dipole interactions with biological targets. nih.govnih.gov |

| Negative Charge on Ring Nitrogens | Positive | Increases strength of hydrogen bond acceptance, crucial for receptor binding. nih.govblumberginstitute.org | |

| Hydrophobic | LogP (Partition Coefficient) | Optimal Range | Balances membrane permeability with aqueous solubility for effective absorption and distribution. researchgate.net |

| Topological | TPSA (Topological Polar Surface Area) | Optimal Range | Influences cell membrane permeability and oral bioavailability. nih.gov |

| Molecular Weight | Negative (if excessively high) | Lower molecular weight is often associated with better "drug-like" properties. | |

| Thermodynamic | Hydration Energy | Negative | Lower hydration energy can favor partitioning from aqueous environments to the target site. semanticscholar.org |

By analyzing these descriptors, QSAR models provide a quantitative basis for modifying a lead compound, such as a this compound derivative, to enhance its efficacy.

Computational Chemistry and Molecular Modeling Applications

Ligand-Based Drug Design (LBDD) Approaches for Pyridazine (B1198779) Analogues

Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.gov By analyzing a set of known active ligands, computational models can be built to identify the key chemical features responsible for their activity.

Pharmacophore modeling is a cornerstone of LBDD that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. dovepress.comresearchgate.net Once developed, these models serve as 3D queries to screen large compound libraries for novel molecules with the desired activity. mdpi.com

For pyridazine derivatives, pharmacophore modeling has been successfully applied to understand their interaction with various targets. For instance, a study on aminopyridazine derivatives as selective GABA-A receptor antagonists developed a pharmacophore model that highlighted the importance of aromatic and hydrophobic groups at the sixth position of the pyridazine ring for optimal receptor binding. dovepress.com The model suggested that these features contribute to interactions with key amino acid residues like LEU 99, GLU 155, and TYR 97. dovepress.com Validation of such models is crucial and is often performed using methods like Fischer's randomization, test sets of known active compounds, and decoy sets of inactive molecules to ensure the model can effectively distinguish between active and inactive compounds. nih.gov

Table 1: Examples of Pharmacophoric Features Identified for Pyridazine Analogues

| Target | Key Pharmacophoric Features Identified | Research Focus |

|---|---|---|

| GABA-A Receptor | Aromatic & hydrophobic groups at position 6; 3-amino cationic center. dovepress.com | Development of selective antagonists for induced coma. dovepress.com |

Virtual screening (VS) is a computational technique used to search vast libraries of small molecules to identify those most likely to bind to a drug target. mdpi.com Ligand-based virtual screening (LBVS) uses a known active molecule as a template to find other compounds with similar chemical features. mdpi.comnih.gov

This approach has been applied to pyridazine analogues in various therapeutic areas. For example, virtual screening was employed in the search for pyridazine derivatives as potential treatments for Alzheimer's disease. researchgate.net Computational techniques such as Central Nervous System Multiparameter Optimization (CNS MPO) and the "golden triangle" rule were used to screen compounds based on properties desirable for central nervous system drugs. researchgate.net In another innovative approach, an inverse virtual screening (iVS) methodology was used for a library of pyridazinone-based molecules. tandfonline.com Instead of screening a library for a single target, this method screened the compounds against thousands of receptor-based pharmacophore models to identify new potential biological targets for the existing scaffold, highlighting aspartate aminotransferase as a promising candidate. tandfonline.com

Structure-Based Drug Design (SBDD) Methodologies

When the 3D structure of a biological target is available, structure-based drug design (SBDD) becomes a powerful strategy. SBDD involves analyzing the target's binding site to design molecules that fit geometrically and electronically, leading to a strong and specific interaction. nih.gov

Molecular docking is a primary tool in SBDD that predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. researchgate.net This technique estimates the binding affinity and analyzes the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket.

Numerous studies have utilized molecular docking to investigate pyridazine derivatives.

Antimicrobial Agents: Docking studies have explored the binding modes of novel pyridazine derivatives with bacterial protein targets like E. coli DNA gyrase subunit B and Methicillin-resistant Staphylococcus aureus (MRSA) proteins, helping to explain their antibacterial activity. researchgate.netresearchgate.net

Anticancer Agents: In cancer research, docking simulations have been used to model the interaction of triazolo[4,3-b]pyridazine derivatives with the ATP-binding sites of c-Met and Pim-1 kinases, guiding the design of potent dual inhibitors. rsc.org

Other Targets: The technique has also been applied to screen pyridazine analogs against muscarinic acetylcholine (B1216132) receptors for potential muscle relaxant activity. benthamdirect.com

These simulations are critical for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors. nih.gov

Table 2: Molecular Docking Applications for Pyridazine Derivatives

| Therapeutic Area | Protein Target(s) | Docking Software/Method | Purpose |

|---|---|---|---|

| Anticancer | c-Met, Pim-1 rsc.org | MOE (Molecular Operating Environment) | To predict binding mode and guide design of dual inhibitors. rsc.org |

| Antimicrobial | E. coli DNA gyrase, MRSA proteins researchgate.netresearchgate.net | Biopredicta (V-Life MDS) researchgate.net | To explore binding patterns and rationalize antimicrobial potency. researchgate.net |

| Muscle Relaxant | Muscarinic Acetylcholine Receptors benthamdirect.com | Autodock 4.2 benthamdirect.com | In silico screening to identify potential muscle relaxant agents. benthamdirect.com |

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing valuable insights into the stability of the protein-ligand complex, the flexibility of the binding site, and the conformational changes that may occur upon ligand binding. researchgate.netnih.gov

MD simulations are frequently used to validate docking results and refine the understanding of binding interactions. For pyridazine-based compounds, MD simulations have been used to:

Confirm Binding Stability: Studies on pyridazinone-based ligands identified through virtual screening used MD simulations to confirm that the predicted binding poses were stable over time, thus validating the docking results. tandfonline.com

Analyze Amyloid Inhibition: To understand how pyridazine-based molecules inhibit amyloid fibril formation, MD simulations revealed that the compounds may work by stabilizing the protein monomer in a partially unfolded state. nih.gov

Assess Conformational Properties: Simulations in explicit water have been used to analyze the conformational properties of compstatin (B549462) analogues, which are cyclic peptides, providing a more accurate picture of their structure in solution than static models. lambris.comnih.gov

Table 3: Application of MD Simulations in Pyridazine Research

| Research Area | System Studied | Key Findings from MD Simulations |

|---|---|---|

| Drug Repurposing | Pyridazinone-Aspartate Aminotransferase Complex tandfonline.com | Confirmed the stability of ligand-protein interactions predicted by docking. tandfonline.com |

| Amyloid Inhibition | Pyridazine derivative with Hen Egg White Lysozyme nih.gov | Revealed stabilization of the protein monomer, preventing aggregation. nih.gov |

In Silico Prediction in Drug Discovery for 6-Chloro-N,N-dipropylpyridazin-3-amine

While specific computational studies on this compound are not extensively published, the principles of in silico prediction are directly applicable. Before investing significant resources in synthesis and biological testing, computational tools can predict a compound's drug-like properties, including its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

For related heterocyclic compounds, in silico methods have been used to evaluate pharmacokinetic and biological properties. nih.govresearchgate.net For a novel compound like this compound, these predictive models would be crucial. Researchers can estimate properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. For example, analysis of novel pyridazine derivatives has shown that in silico prediction of ADME parameters can reveal them as promising drug candidates. rsc.org These predictions help prioritize compounds for synthesis and identify potential liabilities early in the drug discovery pipeline, saving time and resources.

Table 4: Conceptual In Silico ADMET Profile for a Novel Pyridazine Compound

| Property Category | Predicted Parameter | Importance in Drug Discovery |

|---|---|---|

| A bsorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. |

| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | |

| D istribution | Blood-Brain Barrier (BBB) Penetration | Crucial for CNS-targeting drugs; undesirable for peripherally acting drugs. |

| Plasma Protein Binding (PPB) | Affects the amount of free drug available to exert its pharmacological effect. | |

| M etabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. |

| Metabolic Stability | Indicates how quickly the compound is broken down by metabolic enzymes. | |

| E xcretion | Renal Organic Cation Transporter | Predicts the likelihood of renal clearance. |

| T oxicity | hERG Inhibition | Assesses the risk of cardiac toxicity (arrhythmia). |

Predictive Analytics for Biological Activity

Molecular docking, for instance, is a computational method that predicts the preferred orientation of a molecule when bound to a specific protein target. This helps in understanding the potential interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. The strength of this binding is often quantified by a binding energy score, with lower (more negative) values typically indicating a stronger, more stable interaction.

For example, in a study of Alpidem, a more complex molecule also featuring a dipropylacetamide group, molecular docking was used to evaluate its binding affinity to enzymes associated with Alzheimer's disease. researchgate.netnih.gov This type of analysis could theoretically be applied to this compound to predict its potential biological targets. By docking the compound against a library of known protein structures, researchers could generate a list of potential interacting partners, thus hypothesizing its biological activities.

Another computational approach involves the use of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, can provide insights into the chemical reactivity and stability of a molecule. researchgate.net A smaller energy gap suggests that a molecule is more reactive and may be more likely to participate in biological interactions.

The following table illustrates the type of data that can be generated through such predictive studies, using the findings for the related compound Alpidem as an example.

| Computational Method | Parameter | Predicted Value | Implication |

|---|---|---|---|

| Molecular Docking | Binding Energy (PDB ID: 2Z5X) | -8.00 kcal/mol | Potential inhibitory activity against the target protein. researchgate.netnih.gov |

| Molecular Docking | Binding Energy (PDB ID: 4BDT) | -9.60 kcal/mol | Stronger potential inhibitory activity against this target protein. researchgate.netnih.gov |

| Frontier Molecular Orbital Analysis | HOMO-LUMO Energy Gap | 6.0316 eV | Indicates the molecule's chemical reactivity and stability. researchgate.net |

Computational Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The journey of a potential drug molecule through the body is a critical factor in its efficacy and is described by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Computational, or in silico, methods are widely used to predict these properties early in the drug discovery process, helping to identify candidates with favorable pharmacokinetic profiles.

For a compound like this compound, various computational models can be employed to estimate its ADME characteristics. These models are often built using large datasets of experimentally determined properties and use the molecule's structure to predict its behavior.

Key ADME parameters that can be computationally assessed include:

Absorption: This relates to how well the compound is absorbed into the bloodstream, often predicted by its solubility and permeability characteristics. Parameters like Caco-2 permeability (predicting intestinal absorption) and human intestinal absorption (HIA) are commonly calculated.

Distribution: This describes how the compound is distributed throughout the body's tissues and fluids. Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are crucial aspects of distribution.

Metabolism: This involves the chemical modification of the compound by the body's enzymes. Computational models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes.

Excretion: This refers to the removal of the compound and its metabolites from the body. While direct prediction of excretion pathways is complex, models can estimate properties like the total clearance of the drug.

While specific computational ADME data for this compound is not available in the public literature, the following table, based on a study of the related compound Alpidem, demonstrates the type of information that can be generated through such an assessment. nih.gov

| ADME Property | Parameter | Predicted Outcome |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Favorable |

| Caco-2 Permeability | Favorable | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Favorable |

| Plasma Protein Binding (PPB) | High | |

| Metabolism | CYP2D6 Inhibitor | Likely |

| CYP3A4 Inhibitor | Likely |

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Confirmation of Pyridazine (B1198779) Derivatives

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable for the characterization of 6-chloro-N,N-dipropylpyridazin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For this compound, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the protons on the pyridazine ring and the N,N-dipropyl substituent. The aromatic protons on the pyridazine ring typically appear as doublets due to coupling with the adjacent proton. Based on data from similar structures like 3-amino-6-chloropyridazine (B20888), where pyridazine protons resonate at approximately δ 6.95 (d, J = 9.6 Hz) and δ 7.34 (d, J = 9.2 Hz), analogous signals are expected for the target compound, with slight shifts influenced by the N,N-dipropyl group. chemicalbook.com The propyl groups would exhibit characteristic multiplets: a triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons attached to the nitrogen atom.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. For the pyridazine core of this compound, distinct signals are anticipated for each of the four carbon atoms, with their chemical shifts influenced by the chlorine and N,N-dipropylamino substituents. Data for 3-amino-6-chloropyridazine shows carbon signals at δ 119.8, 131.1, 147.1, and 161.5. chemicalbook.com The carbons of the propyl chains would appear in the upfield aliphatic region of the spectrum.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Pyridazine H-4/H-5 | ~7.0 - 7.5 | Doublet (d) |

| ¹H | N-CH₂ (Propyl) | ~3.4 - 3.6 | Triplet (t) |

| ¹H | CH₂ (Propyl) | ~1.6 - 1.8 | Sextet |

| ¹H | CH₃ (Propyl) | ~0.9 - 1.1 | Triplet (t) |

| ¹³C | Pyridazine C-Cl | ~145 - 150 | - |

| ¹³C | Pyridazine C-N(propyl)₂ | ~158 - 162 | - |

| ¹³C | Pyridazine C-H | ~118 - 135 | - |

| ¹³C | N-CH₂ (Propyl) | ~50 - 55 | - |

| ¹³C | CH₂ (Propyl) | ~20 - 25 | - |

| ¹³C | CH₃ (Propyl) | ~10 - 15 | - |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high precision, allowing for the unambiguous determination of the molecular formula.

For this compound (C₁₀H₁₅ClN₄), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass to the calculated theoretical mass. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity of approximately one-third that of the molecular ion peak [M]⁺, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern observed in the mass spectrum provides structural information. For N,N-dialkylamino compounds, a common fragmentation pathway is the α-cleavage, leading to the loss of an alkyl radical. nih.govmdpi.com In the case of this compound, the expected fragmentation would involve the loss of an ethyl radical (C₂H₅•) from one of the propyl chains, leading to a stable iminium ion. This is a characteristic fragmentation for N,N-dialkylaminoethanols and other similar structures. nih.gov

| Parameter | Expected Value / Observation |

|---|---|

| Molecular Formula | C₁₀H₁₅ClN₄ |

| Calculated Monoisotopic Mass | 226.1009 Da |

| Expected [M]⁺ / [M+2]⁺ Ratio | ~3:1 |

| Primary Fragmentation | Loss of C₂H₅• (29 Da) via α-cleavage |

| Major Fragment Ion [M-C₂H₅]⁺ | m/z 197 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would display characteristic absorption bands. The aliphatic C-H stretching vibrations of the propyl groups are expected in the 2850-3000 cm⁻¹ region. The aromatic C-H stretching of the pyridazine ring would appear above 3000 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds within the pyridazine ring are expected in the 1400-1600 cm⁻¹ region. nih.gov A band corresponding to the C-Cl stretching vibration would typically be observed in the fingerprint region, generally between 600 and 800 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch (Aromatic) | 3000 - 3100 | Pyridazine Ring |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Propyl Chains |

| C=N and C=C Stretch | 1400 - 1600 | Pyridazine Ring |

| C-N Stretch | 1250 - 1350 | Aryl-Amine |

| C-Cl Stretch | 600 - 800 | Chloro-Pyridazine |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated.

While a specific crystal structure for this compound is not publicly available, analysis of related pyridazine derivatives provides insight into the expected structural features. mdpi.com X-ray studies of various pyridazine compounds reveal that the heterocyclic ring is generally planar. researchgate.net For instance, the crystal structure of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine shows a planar molecule with packing based on π-π stacking. researchgate.net A crystallographic analysis of this compound would definitively establish the planarity of the pyridazine ring, the conformation of the N,N-dipropyl groups, and how the molecules pack in the crystal lattice, which could be influenced by weak hydrogen bonds or π-π stacking interactions. nih.gov

| Crystallographic Parameter | Typical Values for Pyridazine Derivatives |

|---|---|

| Crystal System | Commonly Monoclinic or Triclinic mdpi.comresearchgate.net |

| Space Group | e.g., P2₁/c, P-1 mdpi.comresearchgate.net |

| Pyridazine Ring Conformation | Typically planar or near-planar researchgate.net |

| Intermolecular Interactions | π-π stacking, C-H···N hydrogen bonds nih.gov |

Chromatographic Methods for Purity Assessment and Isolation of this compound

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. They are crucial for assessing the purity of a synthesized compound like this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of organic compounds. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is commonly employed for the analysis of pyridazine derivatives. nih.gov

A suitable HPLC method for this compound would likely use a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to ensure good peak shape for the basic amine compound. helixchrom.comhelixchrom.com The purity of a sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. The retention time under specific conditions is a characteristic property that helps in identifying the compound.

| HPLC Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 40 °C) nih.gov |

Lack of Specific Research Findings on the Gas Chromatography of this compound

Extensive searches of scientific literature and chemical databases have revealed no specific, detailed research findings on the characterization of this compound using Gas Chromatography (GC). While GC is a common analytical technique for the separation and analysis of volatile and semi-volatile compounds, published studies detailing its direct application to this particular substituted pyridazinamine, including method parameters and resulting data, are not available.

Therefore, a detailed discussion under the section "" with the subsection "6.3.2. Gas Chromatography (GC)" cannot be provided at this time. The generation of specific data tables or a thorough analysis of research findings is precluded by the absence of primary source material focused on the GC analysis of this compound.

General principles of Gas Chromatography suggest that the analysis of this compound would be feasible. A hypothetical method would involve optimizing parameters such as the type of capillary column (e.g., a non-polar or mid-polar stationary phase), the temperature program of the GC oven, the injector temperature, and the detector settings (such as a Flame Ionization Detector or a Mass Spectrometer). However, without experimental data from peer-reviewed research, any discussion of retention times, peak shapes, or separation efficiency would be purely speculative and would not meet the required standards of scientific accuracy.

Further research would be necessary to develop and validate a specific GC method for the analysis of this compound. Such research would establish the precise conditions required for its effective separation and detection, and would provide the detailed findings that are currently absent from the scientific record.

Future Perspectives and Research Challenges for 6 Chloro N,n Dipropylpyridazin 3 Amine

Strategies for the Development of Highly Selective and Potent Derivatives

The development of derivatives from a lead compound like 6-chloro-N,N-dipropylpyridazin-3-amine hinges on systematic structural modifications to enhance potency against a specific biological target while minimizing off-target effects. Key strategies include:

Structure-Activity Relationship (SAR) Studies: A primary approach involves extensive SAR studies. nih.gov For this compound, this would entail modifying its three main components: the pyridazine (B1198779) core, the chloro substituent at position 6, and the N,N-dipropylamino group at position 3. For instance, replacing the N,N-dipropylamino group with other alkyl, aryl, or heterocyclic amines could significantly alter the compound's binding affinity and selectivity. Similarly, substituting the chlorine atom with other halogens (F, Br, I) or with bioisosteric groups like trifluoromethyl (CF3) or cyano (CN) could modulate electronic properties and metabolic stability.

Scaffold Hopping and Ring Variation: While the pyridazine ring is a versatile starting point, researchers may explore replacing it with other nitrogen-containing heterocycles to discover novel intellectual property and improved pharmacological profiles. mdpi.com Fusing the pyridazine ring with other cyclic systems to create bicyclic or tricyclic structures, such as imidazo[1,2-b]pyridazines, is another established strategy for exploring new chemical space and achieving higher target specificity. nih.govmdpi.com

Target-Focused Design: Modern drug design often focuses on specific molecular targets, such as protein kinases or receptors. jst.go.jp By understanding the three-dimensional structure of the target's binding site, derivatives of this compound can be rationally designed to form specific, high-affinity interactions. This might involve introducing hydrogen bond donors or acceptors, or bulky groups that fit into hydrophobic pockets of the target protein. For example, pyridazine-containing compounds have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key target in cancer therapy. jst.go.jp

Addressing Methodological Challenges in Biological Evaluation and Lead Optimization

The translation of a promising compound from initial discovery to a clinical candidate involves rigorous biological testing, which presents several methodological challenges.

Assay Development and Screening: A crucial first step is the development of robust and high-throughput screening assays to evaluate the biological activity of newly synthesized derivatives. For pyridazinones, evaluation methods have been developed to screen for activity against specific enzymes like phosphodiesterase 4B (PDE4B). nih.gov Similar specific and sensitive assays would be required to test derivatives of this compound against their intended targets.

In Vitro and In Vivo Correlation: Establishing a clear correlation between in vitro activity and in vivo efficacy is a major challenge. A compound that is highly potent in a cell-free assay may not perform well in animal models due to poor absorption, rapid metabolism, or unforeseen toxicity. jst.go.jp Comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies are essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME), and to optimize its in vivo performance.

Integration of Artificial Intelligence and Machine Learning in Pyridazine Derivative Design

Predictive Modeling: AI/ML algorithms can be trained on large datasets of existing chemical compounds and their associated biological activities to build predictive models. ijhespub.org These models can then be used to virtually screen vast libraries of potential pyridazine derivatives, prioritizing those with the highest predicted potency and selectivity for synthesis and experimental testing. This approach significantly reduces the time and cost associated with traditional screening methods. acm.org

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized to meet a specific set of criteria (e.g., high affinity for a target, low predicted toxicity, and synthetic feasibility). springernature.com By providing the pyridazine scaffold as a starting point, these models could generate novel derivatives of this compound with improved properties.

Synthesis Planning: AI tools are also being developed to assist with chemical synthesis. Retrosynthesis algorithms can analyze a target molecule and propose a step-by-step synthetic route, which can be invaluable for complex pyridazine derivatives. springernature.com

Exploration of Novel Therapeutic Areas for Pyridazine-Based Compounds

The pyridazine scaffold is associated with a remarkably broad spectrum of biological activities, suggesting that derivatives of this compound could be explored for a wide range of diseases. researchgate.netrjptonline.org

Oncology: Pyridazine derivatives have been extensively investigated as anticancer agents. jst.go.jpresearchgate.net They have been shown to target various pathways involved in tumor growth and proliferation, including protein kinases like VEGFR. jst.go.jpresearchgate.net Further modification of this compound could yield potent and selective anticancer drugs.

Infectious Diseases: The pyridazine nucleus is found in compounds with antiviral (including anti-HIV), antibacterial, and antifungal properties. nih.govresearchgate.net For example, a series of diarylpyridazine (DAPD) derivatives showed excellent activity against HIV-1. nih.gov This opens the possibility of developing new anti-infective agents from the this compound template.

Inflammatory Diseases and CNS Disorders: Pyridazine-based molecules have also demonstrated anti-inflammatory, analgesic, and antidepressant activities. nih.govresearchgate.net Their ability to modulate biological targets involved in inflammation and neurotransmission suggests potential applications in treating conditions like arthritis or depression. rsc.org

The versatility of the pyridazine core ensures that continued research into compounds like this compound is a promising avenue for the discovery of novel therapeutics across multiple disease areas. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 6-chloro-N,N-dipropylpyridazin-3-amine, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution, where a chloro-substituted pyridazine reacts with dipropylamine. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMSO or DMF enhance reactivity .

- Catalysts : Copper(I) bromide or cesium carbonate may accelerate amine coupling .

- Temperature : Reactions often proceed at 35–60°C to balance yield and side-product formation .

- Purification : Chromatography (e.g., ethyl acetate/hexane gradients) isolates the product from byproducts .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

- NMR Analysis : H and C NMR identify substituent environments. For example, propyl groups show characteristic δ 0.8–1.6 ppm (CH) and δ 2.5–3.5 ppm (N–CH) .

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P2/c) are typical. Parameters like unit cell dimensions (e.g., a = 14.60 Å, b = 10.86 Å, c = 17.46 Å, β = 126.4°) and refinement statistics (R = 0.039) validate structural accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

- Approach :

Cross-validate techniques : Compare IR, mass spectrometry, and NMR with density functional theory (DFT)-predicted spectra .

Assign ambiguities : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic/amine regions.

Re-examine synthesis : Trace impurities (e.g., unreacted chloro-precursors) may distort data; repurify via recrystallization .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Challenges : Low solubility in common solvents and polymorphism risk.

- Solutions :